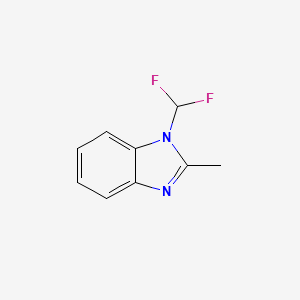

1-(difluoromethyl)-2-methyl-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Core in Bioactive Molecules

The benzimidazole scaffold, a bicyclic aromatic heterocycle consisting of a fusion between benzene (B151609) and imidazole (B134444) rings, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govacs.org This designation stems from its presence in a wide array of pharmacologically active compounds and its ability to interact with a diverse range of biological targets. isca.inresearchgate.net The structural versatility of the benzimidazole ring allows for substitutions at various positions, enabling the modulation of its biological and physicochemical properties. google.comnih.gov

The significance of the benzimidazole core is underscored by its incorporation into the structure of essential natural molecules, such as vitamin B12. google.com Furthermore, it forms the structural basis for numerous FDA-approved drugs with varied therapeutic applications. rsc.org Its broad pharmacological spectrum is attributed to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules. rsc.org

Benzimidazole derivatives have demonstrated a remarkable range of biological activities, as detailed in the table below.

| Biological Activity | Examples of Therapeutic Areas |

| Antimicrobial | Antibacterial, Antifungal, Antiviral, Antiparasitic nih.govisca.inacgpubs.org |

| Anticancer | Targeting various cancer cell lines and pathways google.com |

| Anti-inflammatory | Inhibition of inflammatory mediators nih.gov |

| Antihypertensive | Cardiovascular disease management researchgate.net |

| Antiviral | Inhibition of viral replication isca.in |

| Anthelmintic | Treatment of parasitic worm infections researchgate.net |

This wide range of activities has established the benzimidazole nucleus as a critical building block in the design and development of new therapeutic agents. nih.govcolab.ws

Overview of Fluorinated Heterocycles in Pharmaceutical Research

The strategic incorporation of fluorine or fluorine-containing functional groups into heterocyclic molecules is a well-established and powerful tool in modern drug discovery. nih.gov This approach is employed to enhance a molecule's drug-like properties, including its metabolic stability, membrane permeability, and binding affinity to its target protein. nih.gov

The difluoromethyl group (-CF2H) is of particular interest in pharmaceutical research. nih.govnih.gov It possesses a unique set of properties that make it a valuable substituent for modifying bioactive molecules.

| Property of -CF2H Group | Implication in Drug Design |

| Bioisostere | Can act as a mimic for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores. nih.gov |

| Hydrogen Bond Donor | The C-H bond in the -CF2H group can act as a hydrogen bond donor, potentially enhancing drug-target interactions. nih.govacs.org |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic oxidation and thereby potentially increasing the drug's half-life. acs.org |

| Lipophilicity Modulation | Compared to a methyl (-CH3) group, the -CF2H group can moderately increase lipophilicity, which can influence a compound's solubility, absorption, and transport properties. acs.orgacs.org |

| Conformational Control | The presence of fluorine can influence the preferred conformation of a molecule, which can affect its binding to a biological target. researchgate.net |

The synthesis of molecules containing the -CF2H group, particularly N-difluoromethyl heterocycles, is an active area of research, reflecting the high value placed on these motifs for creating novel pharmaceutical candidates. chemrxiv.orgchemrxiv.orgrsc.org

Rationale for Research on 1-(difluoromethyl)-2-methyl-1H-benzimidazole

The specific compound, this compound, represents a logical convergence of the principles outlined above. While extensive research on this exact molecule is not widely published, the rationale for its investigation is compelling and based on a strategic molecular design.

The research is predicated on the hypothesis that combining a proven pharmacophore, the 2-methyl-1H-benzimidazole core, with a functionally advantageous substituent, the N-difluoromethyl group, could lead to a novel compound with superior or new biological activities.

The key motivations for this research include:

Leveraging a Privileged Scaffold: The 2-methyl-1H-benzimidazole core provides a high probability of biological activity based on its extensive history in medicinal chemistry. mdpi.com

Enhancing Pharmacokinetic Properties: The introduction of the N-difluoromethyl group is intended to improve the metabolic stability of the benzimidazole scaffold. acs.org This modification can protect the molecule from degradation by metabolic enzymes, potentially leading to a longer duration of action in the body.

Modulating Target Interactions: The -CF2H group's ability to act as a hydrogen bond donor presents an opportunity to form new or stronger interactions with a biological target, which could lead to increased potency. nih.govacs.org

Fine-Tuning Physicochemical Characteristics: The difluoromethyl group serves to subtly adjust the lipophilicity and electronic properties of the benzimidazole ring system. acs.org This fine-tuning is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Exploring Novel Bioisosterism: By functioning as a bioisostere of other functional groups, the N-CF2H moiety could allow the molecule to interact with biological targets in novel ways, potentially leading to new therapeutic applications. researchgate.net

The investigation into this compound is therefore a targeted approach in drug discovery, aiming to create a new chemical entity with potentially enhanced therapeutic value by strategically combining a well-established bioactive core with a functional group known to confer favorable drug-like properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-6-12-7-4-2-3-5-8(7)13(6)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRUWLNEYCWDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352273 | |

| Record name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84941-16-2 | |

| Record name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84941-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 Difluoromethyl 2 Methyl 1h Benzimidazole Derivatives

Impact of the 1-Difluoromethyl Group on Molecular Interactions and Potency

The introduction of a difluoromethyl (CHF2) group at the 1-position of the benzimidazole (B57391) ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This substituent is often employed in drug design as a bioisostere for other functional groups, offering a unique combination of steric and electronic characteristics that can enhance potency and metabolic stability. researchgate.netbeilstein-journals.orgresearchgate.net

The difluoromethyl group exerts significant stereoelectronic effects that modulate a molecule's properties. The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom a potential hydrogen bond donor. researchgate.netnih.gov This "lipophilic hydrogen bond donor" capability is a key feature that distinguishes it from a simple methyl or trifluoromethyl group. researchgate.net This interaction can be crucial for binding to specific residues within a target protein's active site.

Furthermore, the presence of fluorine atoms can influence the conformation of the molecule due to steric hindrance and electrostatic interactions. nih.gov These conformational changes can pre-organize the molecule into a more favorable geometry for receptor binding, thereby increasing its potency. The electron-withdrawing nature of the CHF2 group also affects the electronic distribution within the benzimidazole ring system, which can impact its reactivity and interactions with biological macromolecules. mdpi.com

In drug discovery, the difluoromethyl group is often considered a bioisostere for hydroxyl (OH), thiol (SH), or even amine (NH2) groups. researchgate.netbeilstein-journals.orgresearchgate.net This replacement can lead to improved pharmacokinetic profiles, such as increased metabolic stability, as the C-F bond is significantly stronger than C-H or C-O bonds and less susceptible to enzymatic degradation. mdpi.com For instance, replacing a metabolically vulnerable methoxy (B1213986) group with a more stable difluoromethyl group has been shown to enhance both potency and metabolic stability in various drug candidates. nih.gov

The substitution of a hydroxyl group with a difluoromethyl group can also alter the lipophilicity of the molecule. While often considered a lipophilic replacement, the actual impact on lipophilicity can vary depending on the molecular context. researchgate.net This modulation of lipophilicity is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the key properties of the difluoromethyl group in the context of bioisosteric replacement:

| Property | Implication for 1-(difluoromethyl)-2-methyl-1H-benzimidazole |

| Hydrogen Bond Donor Capability | Can form hydrogen bonds with target receptors, potentially increasing binding affinity. researchgate.netnih.gov |

| Metabolic Stability | Increased resistance to metabolic degradation, leading to a longer biological half-life. mdpi.com |

| Lipophilicity Modulation | Can fine-tune the molecule's lipophilicity to optimize ADME properties. researchgate.net |

| Conformational Control | Influences the preferred conformation of the molecule, potentially favoring a bioactive conformation. nih.gov |

| Electron-Withdrawing Nature | Modifies the electronic properties of the benzimidazole ring, impacting interactions and reactivity. mdpi.com |

Contribution of the 2-Methyl Group to Receptor Binding and Specificity

The methyl group at the 2-position of the benzimidazole ring also plays a crucial role in determining the biological activity of these derivatives. While seemingly a simple substituent, its presence or modification can significantly impact receptor binding and selectivity.

Studies on various benzimidazole derivatives have shown that the size and nature of the substituent at the 2-position are critical for activity. For instance, in a series of 2-alkyl substituted benzimidazoles targeting the AT2 receptor, the introduction of a small methyl group improved the affinity threefold compared to the unsubstituted analog. diva-portal.org This suggests that the 2-methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the target receptor.

Furthermore, the 2-position is a key site for structural modifications to enhance biological activity. Research has shown that various substituents at this position can lead to potent compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.netlongdom.org The specificity of these interactions is highly dependent on the topology of the receptor's binding site.

Peripheral Substituent Effects on the Benzene (B151609) Ring of the Benzimidazole System

Modifications to the benzene portion of the benzimidazole core offer another avenue for modulating the pharmacological properties of this compound derivatives. The introduction of various substituents at positions 4, 5, 6, and 7 can influence the molecule's electronic properties, solubility, and interactions with the target.

The position of the substituent is also critical. For example, studies on the aromaticity of benzimidazole derivatives have shown that substitution at position 7 can have a more significant impact than at other positions. aip.org The strategic placement of substituents can also be used to block metabolic sites, thereby improving the compound's pharmacokinetic profile.

Conformational Analysis and Ligand-Target Interactions

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The presence of the 1-difluoromethyl group and the 2-methyl group, along with any peripheral substituents, will dictate the preferred conformation of the benzimidazole derivative.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying the conformational preferences of these ligands and their binding modes within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and selectivity of the compound. For example, docking studies of benzimidazole derivatives into the colchicine-binding site of tubulin have helped to elucidate their mode of action as potential anticancer agents. nih.gov Understanding these ligand-target interactions at a molecular level is crucial for the rational design of new and improved derivatives.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.org These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For benzimidazole derivatives, QSAR studies have been successfully applied to model their anticancer, antibacterial, and antimicrobial activities. longdom.orgresearchgate.netnih.gov These models typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. By identifying the key descriptors that correlate with biological activity, QSAR models can provide valuable insights into the structural requirements for potency and selectivity. biointerfaceresearch.com For example, a 2D-QSAR model for a series of benzimidazole derivatives showed a strong correlation between their chemical structures and their inhibitory concentration against a breast cancer cell line. researchgate.net

The development of robust and predictive QSAR models for this compound derivatives would be a valuable asset in the ongoing effort to design novel therapeutic agents based on this promising scaffold.

Pharmacological and Biological Research of 1 Difluoromethyl 2 Methyl 1h Benzimidazole and Analogs

In Vitro Biological Activity Profiling

Benzimidazole (B57391) derivatives have been extensively studied as inhibitors of various enzymes. While specific enzyme inhibition data for 1-(difluoromethyl)-2-methyl-1H-benzimidazole is not extensively detailed in the provided search results, the broader class of benzimidazole analogs has shown significant inhibitory activity against several key enzymes.

For instance, certain benzimidazole derivatives have been identified as potent inhibitors of kinases, which are crucial regulators of cell signaling pathways. mdpi.com A series of novel benzimidazole-based derivatives were developed as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two kinases implicated in cancer progression. mdpi.com One of the most effective compounds in this series demonstrated significant inhibition of both targets, with IC50 values of 0.55 ± 0.10 µM for EGFR and 1.70 ± 0.20 µM for BRAFV600E. mdpi.com

Furthermore, other benzimidazole analogs have been synthesized and evaluated as inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression. nih.gov In one study, two compounds, 3a and 3k, demonstrated superior anti-HIF-1α activity compared to the reference compound YC-1. nih.gov Another study focused on developing benzimidazole-derived inhibitors of Nedd8-activating enzyme (NAE), which is overactivated in many cancers. The optimal derivative in this series showed a significantly lower IC50 value (5.51 µM) compared to the lead compound (16.43 µM). nih.gov

Investigations into 1,2-fused/disubstituted benzimidazoles revealed their potential to inhibit the SARS-CoV-2 main protease (Mpro), with one compound exhibiting an IC50 of 46.86 μM. nih.gov The inhibitory mechanism was found to involve the alteration of the enzyme's conformation and microenvironment. nih.gov

The following table summarizes the enzyme inhibitory activities of various benzimidazole analogs.

| Compound Class | Target Enzyme | Key Findings |

| Benzimidazole-based derivatives | EGFR, BRAFV600E | Dual inhibition with IC50 values of 0.55 µM (EGFR) and 1.70 µM (BRAFV600E) for the most potent compound. mdpi.com |

| Benzimidazole analogs | HIF-1α | Compounds 3a and 3k showed higher anti-HIF-1α activity than the reference compound YC-1. nih.gov |

| Benzimidazole-derived inhibitors | Nedd8-activating enzyme (NAE) | Optimal compound had an IC50 of 5.51 µM. nih.gov |

| 1,2-fused/disubstituted benzimidazoles | SARS-CoV-2 Mpro | One compound showed an IC50 of 46.86 μM. nih.gov |

Fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netacgpubs.org A series of 2-(fluorophenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity using the MTT assay. researchgate.netacgpubs.org Several of these compounds showed promising activity against a panel of cancer cell lines, including A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver). acgpubs.org

Notably, among 5-methyl substituted benzimidazole derivatives, a compound with an ortho-fluoro substitution on the phenyl ring (ORT15) displayed significant selectivity and potent antiproliferative activity. acgpubs.org It exhibited an IC50 of 0.354 µM against A549, A498, and HeLa cells, and an even lower IC50 of 0.177 µM against A375 and HepG2 cancer cell lines. acgpubs.org Importantly, these compounds were found to be less toxic to normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. researchgate.netacgpubs.org

Another study on new benzimidazole derivatives identified four compounds with very good antiproliferative effects. nih.gov One of these compounds was particularly cytotoxic against human lung adenocarcinoma A549 cells under hypoxic conditions. nih.gov The antiproliferative mechanism of some of these derivatives was shown to be through the induction of apoptosis, as evidenced by caspase 3/7 assays. nih.gov

Benzimidazoles have also been investigated as bioreductive agents that target hypoxic tumor cells. nih.gov One such N-oxide derivative was highly cytotoxic against T47D breast cancer cells, especially in hypoxic conditions, with an IC50 of 0.31 ± 0.06 nM. nih.gov The mechanism was linked to the induction of the intrinsic apoptotic pathway. nih.gov

The table below presents the antiproliferative activity of selected fluoro-substituted benzimidazole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| ORT15 (ortho-fluoro substituted) | A549, A498, HeLa | 0.354 acgpubs.org |

| ORT15 (ortho-fluoro substituted) | A375, HepG2 | 0.177 acgpubs.org |

| N-oxide derivative | T47D (hypoxic) | 0.00031 nih.gov |

Benzimidazole derivatives, particularly those containing fluorine, have shown a broad spectrum of antimicrobial activities. nih.govacgpubs.orgnih.gov A series of benzimidazoles with a fluoro-benzene moiety were screened for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains. acgpubs.org The results indicated that the fluoro-substituted compounds generally exhibited good antibacterial and antifungal properties. acgpubs.org

One compound, which has a fluorine atom in the meta-position of the phenyl ring side chain of the benzimidazole, showed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. acgpubs.org Furthermore, 2-(m-fluorophenyl)-benzimidazole derivatives demonstrated good activity against Bacillus subtilis with a MIC value of 7.81 μg/mL. acgpubs.org Structure-activity relationship (SAR) studies suggested that a methyl substitution at the 5-position of the benzimidazole ring is beneficial for antifungal activity against Candida parapsilosis. acgpubs.org

In another study, a series of trifluoromethyl benzimidazole derivatives were synthesized and evaluated for their ability to bind to the crystal structures of E. coli and S. aureus, showing good binding affinities and potential as antimicrobial agents. bohrium.com A fluorinated benzimidazole analog, TFBZ, displayed outstanding antimicrobial activity and potent biofilm eradication properties against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org It showed potent inhibition of both susceptible S. aureus and drug-resistant MRSA, with MIC50 values of 0.99 and 1.15 μg/mL, respectively. frontiersin.org

The antiviral properties of benzimidazole derivatives have been tested against a variety of viral strains, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and herpes simplex virus-1 (HSV-1). nih.gov

The following table summarizes the antimicrobial activity of selected benzimidazole derivatives.

| Compound/Derivative | Microorganism | Activity (MIC) |

| meta-fluoro substituted benzimidazole | Gram-negative bacteria | 31.25 μg/mL acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 μg/mL acgpubs.org |

| TFBZ | Staphylococcus aureus | 0.99 μg/mL (MIC50) frontiersin.org |

| TFBZ | MRSA | 1.15 μg/mL (MIC50) frontiersin.org |

Benzimidazole derivatives have been reported to possess antioxidant properties. nih.govnih.govresearchgate.net The in vitro antioxidant activity of some 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives was investigated by measuring their ability to inhibit lipid peroxidation in rat liver microsomes. nih.gov Most of the synthesized compounds exhibited inhibitory activity on lipid peroxidation, with one compound bearing a p-bromophenyl substituent showing 57% inhibition, which was comparable to the 65% inhibition by the standard butylated hydroxytoluene (BHT). nih.gov

In another study, new benzimidazole derivatives were synthesized and their antioxidant activities were evaluated using DPPH radical scavenging, lipid peroxidation inhibition, and ethoxyresorufin O-deethylase (EROD) enzyme activity assays. researchgate.net The compounds were found to be moderately active in terms of DPPH radical scavenging and lipid peroxidation inhibition. researchgate.net A separate investigation of two benzimidazole derivatives, 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol, showed that the former had moderate antioxidant activity with an IC50 value of 144.84 µg/ml, while the latter displayed mild activity. banglajol.info

A series of benzimidazolehydrazones were also evaluated for their antioxidant properties using DPPH, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) methods. nih.gov High antioxidant activity was associated with the presence of at least two hydroxy groups on the arylidene moiety of the benzimidazoles. dntb.gov.ua

The table below shows the antioxidant activity of selected benzimidazole derivatives.

| Compound/Derivative | Assay | Result |

| p-bromophenyl substituted benzimidazole | Lipid Peroxidation Inhibition | 57% inhibition nih.gov |

| 2-methyl-1H-benzimidazole | DPPH Radical Scavenging | IC50 = 144.84 µg/ml banglajol.info |

Pharmacokinetic Considerations Impacting Biological Evaluation

Metabolic Stability and Biotransformation

Detailed experimental data on the metabolic stability and biotransformation of this compound are not extensively available in the public domain. However, based on the known metabolic pathways of analogous benzimidazole derivatives, a general understanding of its likely metabolic fate can be inferred. The introduction of the difluoromethyl group at the N-1 position is a key structural feature anticipated to significantly influence its metabolic profile.

In general, benzimidazole compounds undergo extensive first-pass metabolism in the liver. ibmc.msk.runih.gov This biotransformation typically involves two main phases of reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by the cytochrome P450 (CYP450) family of enzymes. researchgate.net For benzimidazole derivatives, oxidation is a common metabolic pathway. medjpps.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. medjpps.com

For this compound, it is hypothesized that the primary sites of metabolism would be the benzimidazole ring and the 2-methyl group. Hydroxylation of the aromatic ring or the methyl group would be a likely Phase I metabolic route. The difluoromethyl group, while generally considered to increase metabolic stability by blocking sites of oxidation, could also potentially undergo metabolic defluorination, although this is often a less favorable pathway.

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies using human liver microsomes are a standard method to assess metabolic stability. nih.govnih.govnih.gov These studies provide data on the rate of disappearance of the parent compound over time, from which parameters like half-life (t½) and intrinsic clearance can be determined. While specific data for this compound is not available, studies on other benzimidazole analogs have shown a wide range of metabolic stabilities depending on their substitution patterns.

The biotransformation of this compound would likely lead to the formation of several metabolites. Following Phase I hydroxylation, the resulting hydroxylated metabolites could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more polar and readily excretable products. medjpps.com The identification and characterization of these metabolites are typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolic Reaction | Potential Metabolite Structure | Phase of Metabolism |

| Aromatic Hydroxylation | Hydroxylated on the benzene (B151609) ring | Phase I |

| Methyl Group Hydroxylation | 2-(hydroxymethyl) derivative | Phase I |

| N-dealkylation (less likely) | 2-methyl-1H-benzimidazole | Phase I |

| Glucuronidation | Glucuronide conjugate of hydroxylated metabolites | Phase II |

| Sulfation | Sulfate conjugate of hydroxylated metabolites | Phase II |

Excretion Pathways

The excretion of this compound and its metabolites is expected to occur primarily through renal and fecal routes. The relative contribution of each pathway would depend on the physicochemical properties of the parent compound and its metabolites, particularly their polarity and molecular weight.

Generally, polar metabolites are readily excreted in the urine, while less polar compounds and those with higher molecular weights may be eliminated in the feces via biliary excretion. researchgate.netnih.govvedomostincesmp.ru Given that the biotransformation of benzimidazoles typically results in more polar metabolites, urinary excretion is likely a significant pathway for the elimination of this compound metabolites. researchgate.netrrpharmacology.ru

Unchanged parent drug may also be excreted, and its presence in urine and feces would provide insights into its absorption and metabolic clearance. ibmc.msk.runih.gov A comprehensive understanding of the excretion pathways would require in vivo studies in animal models, where urine and feces are collected over a period of time after administration of the compound. nih.gov The analysis of these samples for the parent compound and its metabolites would allow for the determination of the major routes and rates of excretion.

Table 2: Potential Excretion Profile of this compound and its Metabolites

| Excretion Route | Compound Form | Expected Abundance |

| Urine | Parent Compound | Low |

| Phase I Metabolites (e.g., hydroxylated) | Moderate | |

| Phase II Metabolites (e.g., glucuronides, sulfates) | High | |

| Feces | Parent Compound (unabsorbed) | Variable |

| Biliary excreted metabolites | Moderate to High |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.my For benzimidazole (B57391) derivatives, which are known to interact with a variety of biological targets, docking studies are crucial for understanding their mechanism of action at a molecular level. researchgate.netresearchgate.netnih.gov These studies often target enzymes and receptors implicated in various diseases. ukm.my

In a typical molecular docking workflow, a 3D model of the target protein is used to define a binding site. The 3D structure of the ligand, in this case, 1-(difluoromethyl)-2-methyl-1H-benzimidazole, is then placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Studies on similar 2-methyl-1H-benzimidazole derivatives have shown that the benzimidazole core can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of target proteins. researchgate.net The substituents on the benzimidazole ring play a critical role in modulating these interactions and determining binding specificity and affinity. The difluoromethyl group in this compound could potentially engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which would be a key focus of any docking study.

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, complementing the static picture offered by molecular docking. rsc.orgresearchgate.netnih.govtandfonline.com By simulating the movements of atoms over time, MD can be used to assess the stability of a ligand-protein complex, explore the conformational landscape of the ligand in the binding site, and refine binding affinity predictions.

For benzimidazole derivatives, MD simulations have been employed to study the stability of their complexes with various protein targets. rsc.orgtandfonline.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the role of solvent molecules in mediating these interactions. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of intermolecular hydrogen bonds over time.

De Novo Design and Virtual Screening Applications for Novel Derivatives

Computational techniques are also instrumental in the design of novel derivatives with improved properties. De novo design algorithms can generate new molecular structures that are predicted to have high affinity and selectivity for a specific target. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify potential hits. nih.govmdpi.comnih.gov

For the benzimidazole scaffold, both approaches have been utilized to discover new bioactive molecules. nih.govmdpi.comnih.gov Starting with a core structure like this compound, virtual screening could be used to explore different substitutions at various positions on the benzimidazole ring to identify derivatives with enhanced activity or improved pharmacokinetic profiles. nih.govmdpi.comnih.gov Ligand-based virtual screening can be performed using the known structure of an active benzimidazole derivative as a template to search for structurally similar compounds in large chemical databases. nih.gov

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For a class of compounds like benzimidazoles, cheminformatics tools can be used to explore the chemical space they occupy, identify structure-activity relationships (SAR), and build predictive models for various properties. nih.gov

By analyzing a library of benzimidazole derivatives, it is possible to understand how different structural features contribute to their biological activity and other properties. nih.gov This knowledge can then be used to guide the design of new compounds with desired characteristics. For this compound, a cheminformatics analysis could involve comparing its calculated properties to those of a larger set of known benzimidazoles to position it within the broader chemical space and to predict its potential biological activities based on the activities of its neighbors in that space.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

Another area of interest is the late-stage functionalization of the benzimidazole (B57391) core. This approach allows for the introduction of diverse chemical moieties onto a pre-formed benzimidazole scaffold, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, methods for the direct C-H functionalization of the benzene (B151609) ring of the benzimidazole could be explored to introduce various substituents.

Additionally, the development of novel fluorination techniques is crucial for the synthesis of compounds like 1-(difluoromethyl)-2-methyl-1H-benzimidazole. While methods for introducing fluorinated groups exist, research into more selective and safer fluorinating agents continues to be a priority. mdpi.com The use of flow chemistry could also be investigated to improve the safety and scalability of reactions involving potentially hazardous reagents.

Rational Design of Optimized Analogs with Enhanced Activity and Selectivity

Rational drug design, aided by computational modeling and a deep understanding of biological targets, offers a powerful strategy for optimizing the therapeutic properties of lead compounds. nih.govrug.nl For this compound, future efforts in rational design will likely concentrate on several key aspects.

One primary goal is to enhance the binding affinity and selectivity of the compound for its intended biological target. This can be achieved by designing analogues with modified substituents on the benzimidazole core. For example, computational docking studies can be employed to predict how different functional groups at various positions on the benzimidazole ring will interact with the active site of a target protein. mdpi.com This information can then guide the synthesis of analogues with improved potency and reduced off-target effects.

Another important consideration is the optimization of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The difluoromethyl group is known to favorably impact lipophilicity and metabolic stability. acs.org However, further modifications to other parts of the molecule may be necessary to fine-tune these properties. For example, the introduction of polar groups could improve aqueous solubility, while the modification of metabolically labile sites could enhance the compound's half-life.

The table below outlines potential strategies for the rational design of optimized analogs:

| Design Strategy | Objective | Example Modification |

| Structure-Based Design | Enhance target binding affinity and selectivity. | Introduction of hydrogen bond donors/acceptors to interact with key residues in the target's active site. |

| Ligand-Based Design | Improve potency based on known active compounds. | Pharmacophore modeling to identify key structural features required for activity, followed by the design of novel scaffolds that incorporate these features. |

| ADMET Optimization | Improve drug-like properties. | Introduction of polar functional groups to increase solubility; modification of metabolically susceptible sites to improve metabolic stability. |

| Fragment-Based Design | Discover novel binding interactions. | Identification of small molecular fragments that bind to the target, followed by the growth or linking of these fragments to create more potent compounds. |

Investigation of Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a single drug to interact with multiple targets, is a concept of growing importance in drug discovery. nih.gov While often associated with adverse side effects, polypharmacology can also be harnessed for therapeutic benefit, particularly in the treatment of complex diseases like cancer and neurodegenerative disorders. A thorough investigation of the polypharmacology of this compound is therefore a critical area for future research.

Initial screening of the compound against a broad panel of receptors, enzymes, and ion channels can help to identify any unintended molecular targets. This can be achieved through a combination of in vitro binding assays and in silico profiling. Understanding the off-target effects of the compound is crucial for predicting potential side effects and for identifying opportunities to repurpose the drug for new therapeutic indications.

For example, if the compound is found to inhibit a secondary target that is implicated in a different disease pathway, this could open up new avenues for its clinical application. Conversely, if the compound is found to interact with a target known to be associated with toxicity, such as the hERG potassium channel, this information can guide the design of analogues with an improved safety profile. nih.gov

Development of Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov The development of prodrug strategies for this compound could be a valuable approach to overcome challenges related to its physicochemical properties or to achieve targeted drug delivery. nih.gov

One potential application of a prodrug approach is to enhance the aqueous solubility of the compound. If the parent drug has poor solubility, a hydrophilic promoiety can be attached to the molecule, which is then cleaved in vivo to release the active drug. This can improve the drug's bioavailability after oral administration.

Another key application is targeted drug delivery. For example, a prodrug could be designed to be selectively activated in a specific tissue or cell type, such as cancer cells. nih.gov This can be achieved by incorporating a linker that is cleaved by an enzyme that is overexpressed in the target tissue. This approach can help to increase the therapeutic efficacy of the drug while minimizing its systemic toxicity.

The table below summarizes potential prodrug strategies:

| Prodrug Strategy | Objective | Example Promoieties |

| Improving Solubility | Enhance aqueous solubility and oral bioavailability. | Phosphate esters, amino acid derivatives, polyethylene (B3416737) glycol (PEG). |

| Targeted Delivery | Increase drug concentration at the site of action and reduce systemic toxicity. | Enzyme-labile linkers (e.g., for activation by tumor-specific enzymes), antibody-drug conjugates. |

| Sustained Release | Prolong the duration of drug action. | Lipophilic esters that are slowly hydrolyzed in vivo. |

| Overcoming Permeability Barriers | Enhance penetration across biological membranes (e.g., the blood-brain barrier). | Carrier-mediated transport systems. |

Application in New Therapeutic Areas

The benzimidazole scaffold is associated with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govtsijournals.com This suggests that this compound and its derivatives may have therapeutic potential in a variety of disease areas beyond their initial intended application.

Future research should involve systematic screening of the compound in a diverse range of biological assays to explore its potential in new therapeutic areas. For example, its activity could be evaluated against various strains of bacteria and fungi, different types of viruses, and a panel of cancer cell lines. nih.govrsc.org

The introduction of the difluoromethyl group can significantly alter the biological activity profile of the benzimidazole scaffold. acs.org Therefore, it is plausible that this compound may exhibit a unique spectrum of activity compared to other benzimidazole derivatives. For instance, the increased lipophilicity conferred by the difluoromethyl group could enhance its ability to penetrate microbial cell walls or cross the blood-brain barrier, making it a potential candidate for treating infections of the central nervous system.

Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. For this compound, a clear translational research pathway is essential to advance the compound from the laboratory to the clinic. This will involve a series of preclinical studies to evaluate its efficacy and safety in relevant animal models of disease.

A key aspect of translational research is the identification of predictive biomarkers that can help to identify patients who are most likely to respond to the drug. This can involve genomic, proteomic, or metabolomic profiling of patient samples to identify molecular signatures that correlate with drug sensitivity. The development of robust and validated biomarkers is crucial for the design of efficient clinical trials and for the implementation of personalized medicine approaches.

Furthermore, the development of a scalable and cost-effective manufacturing process for the compound is a critical step in its translation to the clinic. This will require close collaboration between medicinal chemists and chemical engineers to optimize the synthesis and purification of the drug on a large scale.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(difluoromethyl)-2-methyl-1H-benzimidazole, and how is reaction efficiency monitored?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-methylbenzimidazole can react with difluoromethylating agents (e.g., ClCFH or BrCFH) in the presence of a base like NaH in DMF. Reaction progress is monitored using TLC (benzene/chloroform/methanol systems) or HPLC for intermediate detection. Yield optimization often involves varying solvents (e.g., DMSO for polar intermediates) and reaction times .

Q. Q2. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm the difluoromethyl (-CFH) group (δ ~5.8 ppm for H; F NMR for fluorine coupling).

- IR Spectroscopy : Identification of C-F stretches (~1100–1250 cm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 197.08).

Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in substituent positioning .

Advanced Synthesis and Optimization

Q. Q3. How can regioselectivity challenges during difluoromethyl group introduction be addressed?

Regioselectivity is controlled using directing groups (e.g., methyl at position 2) or steric hindrance. For example, microwave-assisted synthesis at 80–100°C in DMF with KCO enhances selectivity for the N1 position. Computational modeling (DFT) predicts electronic effects of substituents to guide optimization .

Q. Q4. What strategies improve yield in large-scale synthesis?

- Continuous Flow Reactors : Reduce side reactions and improve heat transfer.

- Catalyst Screening : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl intermediates).

- Purification : High-performance liquid chromatography (HPLC) with C18 columns or recrystallization in ethanol/water mixtures .

Biological Activity and Mechanism

Q. Q5. How is the biological activity of this compound evaluated in vitro?

Q. Q6. What in silico approaches predict binding interactions with biological targets?

Molecular docking (AutoDock Vina or Schrödinger) identifies potential binding pockets. For example, the difluoromethyl group may form hydrophobic interactions with EGFR’s ATP-binding site (PDB: 1M17). ADMET prediction tools (SwissADME) assess bioavailability and toxicity risks .

Data Analysis and Contradictions

Q. Q7. How should researchers resolve discrepancies between crystallographic and spectroscopic data?

Q. Q8. What steps mitigate contradictions in biological activity data across studies?

- Purity Verification : HPLC purity >98% and elemental analysis (C, H, N within ±0.3% of theoretical values).

- Assay Standardization : Use positive controls (e.g., pantoprazole for proton pump inhibition) and replicate experiments in triplicate .

Structure-Activity Relationship (SAR) Studies

Q. Q9. How does the difluoromethyl group influence bioactivity compared to other substituents?

The -CFH group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. SAR studies show that replacing -CFH with -OCH reduces EGFR inhibition by 40%, highlighting its electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.